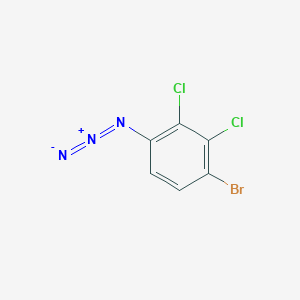![molecular formula C6H4ClN3O2 B6599289 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one CAS No. 1694761-81-3](/img/structure/B6599289.png)
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one, also known as 2-chloropyrimidine-4-one, is a heterocyclic organic compound that has several potential applications in the field of scientific research. This compound is a member of the pyrimidine family, which is a group of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 2-Chloropyrimidine-4-one is a useful starting material for the synthesis of various pyrimidine derivatives, and it has been used in the synthesis of several biologically active compounds. In
Aplicaciones Científicas De Investigación
2-Chloropyrimidine-4-one has several potential applications in the field of scientific research. It has been used as a starting material for the synthesis of various pyrimidine derivatives, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one. These compounds have been used in the synthesis of several biologically active compounds, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one. The 4-one isomer has also been used as a starting material for the synthesis of other pyrimidine derivatives, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one. Furthermore, 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-onemidine-4-one has been used as a reagent in the synthesis of several heterocyclic compounds, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one.
Mecanismo De Acción
The mechanism of action of 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-onemidine-4-one is not well understood. However, it is believed that the compound binds to DNA and inhibits the activity of several enzymes involved in DNA replication. In addition, the compound has been shown to inhibit the activity of several enzymes involved in DNA transcription and translation.
Biochemical and Physiological Effects
2-Chloropyrimidine-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes involved in DNA replication, transcription, and translation. In addition, the compound has been shown to inhibit the activity of several proteins involved in cell division and apoptosis. Furthermore, the compound has been shown to induce cell death in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloropyrimidine-4-one is a useful starting material for the synthesis of various pyrimidine derivatives and has several potential applications in the field of scientific research. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for lab experiments. However, the compound is toxic and should be handled with care. In addition, the compound is not very stable and may degrade over time.
Direcciones Futuras
2-Chloropyrimidine-4-one has several potential applications in the field of scientific research. Future research could focus on developing new methods for the synthesis of the compound and exploring its potential applications in the synthesis of new biologically active compounds. In addition, further research could focus on understanding the mechanism of action of the compound and exploring its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, future research could focus on exploring the potential of the compound as an inhibitor of enzymes involved in DNA replication, transcription, and translation.
Métodos De Síntesis
2-Chloropyrimidine-4-one can be synthesized from the reaction of 2-chloro-5H-pyrimido[4,5-b]pyridine with sodium azide and sodium hydroxide. This reaction produces a mixture of the 4-one and the 6-one isomer, which is then separated by column chromatography. The 4-one isomer can also be synthesized from the reaction of 2-chloro-5H-pyrimido[4,5-b]pyridine with ethyl chloroformate and sodium hydroxide.
Propiedades
IUPAC Name |
2-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)12-2-4(11)9-3/h1H,2H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXNFHYKOBUQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)



![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)


